molecular formula C11H10ClNO2S2 B14435490 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-78-5

2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

Cat. No.: B14435490
CAS No.: 76151-78-5
M. Wt: 287.8 g/mol
InChI Key: CBKAKXGNEHNNED-UHFFFAOYSA-N
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Description

2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that features a benzothiazole ring substituted with a sulfanyl group and a chloroethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

Scientific Research Applications

2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The benzothiazole ring may also contribute to its activity by interacting with aromatic residues in target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, known for its use in rubber vulcanization.

    2-Chloroethyl acetate: A simpler compound used in organic synthesis.

    Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.

Uniqueness

This compound is unique due to the combination of the benzothiazole ring and the chloroethyl acetate moiety, which imparts specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of more complex molecules and a candidate for various applications in research and industry.

Properties

CAS No.

76151-78-5

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

IUPAC Name

2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C11H10ClNO2S2/c12-5-6-15-10(14)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2

InChI Key

CBKAKXGNEHNNED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCCCl

Origin of Product

United States

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